1-Piperidineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride
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Overview
Description
1-Piperidineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride is a chemical compound with the molecular formula C14H29ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring structure, which is a common feature in many pharmacologically active substances.
Preparation Methods
The synthesis of 1-Piperidineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride typically involves the reaction of piperidine with 1,1,4-trimethylpentylamine in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Piperidineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of primary or secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperidineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit certain enzymes involved in pain signaling pathways, thereby providing analgesic effects.
Comparison with Similar Compounds
1-Piperidineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride can be compared with other similar compounds, such as:
- 1-Piperidineacetamide, N-(1,1-dimethylpropyl)-, hydrochloride
- 1-Piperidineacetamide, N-(1,1,2-trimethylbutyl)-, hydrochloride
These compounds share similar structural features but differ in the length and branching of their alkyl chains. The uniqueness of this compound lies in its specific alkyl chain structure, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
109645-88-7 |
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Molecular Formula |
C15H31ClN2O |
Molecular Weight |
290.87 g/mol |
IUPAC Name |
N-(2,5-dimethylhexan-2-yl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C15H30N2O.ClH/c1-13(2)8-9-15(3,4)16-14(18)12-17-10-6-5-7-11-17;/h13H,5-12H2,1-4H3,(H,16,18);1H |
InChI Key |
DZHFKLQDEMGCGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(C)NC(=O)CN1CCCCC1.Cl |
Origin of Product |
United States |
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